7-ethyl-1,3-benzothiazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
1379358-69-6 |
|---|---|
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
7-ethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2S/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
PUOCKYDMQIUPHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N=C(S2)N |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 7 Ethyl 1,3 Benzothiazol 2 Amine
Optimization of Reaction Conditions and Yields in Synthetic Pathways
Catalytic Systems in 7-Ethyl-1,3-Benzothiazol-2-Amine Synthesis
The synthesis of the 2-aminobenzothiazole (B30445) scaffold, including the 7-ethyl derivative, is effectively achieved through various catalytic systems that promote the intramolecular cyclization of N-arylthioureas or the condensation of substituted anilines and a sulfur source. Transition metal catalysis is a cornerstone of these methodologies, offering high efficiency and yields.
Key catalytic approaches applicable to the synthesis of this compound include:
Ruthenium (III) Catalysis : Ru(III)-based catalysts have been successfully employed for the synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas. nih.gov
Palladium and Nickel Catalysis : Palladium and Nickel(II) catalysts are effective in transforming N-aryl-N',N'-dialkylthioureas and N-arylthioureas, respectively, into the corresponding 2-aminobenzothiazole derivatives. nih.gov
Copper Catalysis : The Ullmann-type reaction, utilizing a copper(II) catalyst such as Cu(OAc)₂, facilitates the C-S bond formation between 2-iodoanilines (like 2-iodo-3-ethylaniline) and dithiocarbamates to produce 2-aminobenzothiazoles with high yields. nih.gov In some cases, copper oxide (CuO) has proven to be an effective catalyst for reactions involving 2-bromoanilines. nih.gov
Beyond transition metals, other catalytic systems have been developed. A mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol (B145695) can catalyze the condensation of 2-aminothiophenols with aldehydes at room temperature, offering a rapid and high-yielding route. mdpi.com
Table 1: Catalytic Systems for 2-Aminobenzothiazole Synthesis
| Catalyst System | Starting Materials | General Conditions | Reference |
|---|---|---|---|
| Ru(III) complexes | N-Arylthioureas | Varies | nih.gov |
| Pd complexes | N-Aryl-N',N'-dialkylthioureas | Varies | nih.gov |
| Ni(II) complexes | N-Arylthioureas | Varies | nih.gov |
| Cu(OAc)₂/Cs₂CO₃ | 2-Iodoanilines, Sodium dithiocarbamates | DMF, 120 °C | nih.gov |
| H₂O₂/HCl | 2-Aminothiophenols, Aldehydes | Ethanol, Room Temperature | mdpi.com |
| SnP₂O₇ | 2-Aminothiophenol (B119425), Aromatic aldehydes | Short reaction times | mdpi.com |
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry increasingly emphasizes sustainability, and the synthesis of benzothiazoles has benefited from the application of green chemistry principles. These approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption.
Key green strategies include:
Solvent-Free and Aqueous Synthesis : Many modern protocols for benzothiazole (B30560) synthesis are designed to run in water or under solvent-free conditions, which significantly reduces the environmental impact of organic solvents. rsc.orgrsc.org Water has been shown to be an effective medium for the catalyst-free synthesis of benzothiazines and other heterocycles. rsc.org
Alternative Energy Sources : Microwave irradiation and visible-light promotion are used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com
Recyclable Catalysts : The use of heterogeneous catalysts like tin pyrophosphate (SnP₂O₇) or deep eutectic solvents such as [CholineCl][Imidazole]₂ allows for easy separation from the reaction mixture and reuse, aligning with green chemistry goals of minimizing waste. mdpi.comrsc.org
Catalyst-Free Methods : Certain synthetic routes have been developed that proceed efficiently without any catalyst, such as the one-pot, three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur in DMSO, which serves as the oxidant. nih.govacs.org
Table 2: Green Chemistry Approaches in Benzothiazole Synthesis
| Green Principle | Method/Catalyst | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Alternative Solvents | Deep Eutectic Solvent ([CholineCl][Imidazole]₂) | Solvent-free, 120 °C | Environmentally friendly, recyclable catalyst | rsc.org |
| Aqueous Media | Water | Catalyst-free | Safe, non-toxic, environmentally benign | rsc.org |
| Energy Efficiency | Visible Light (Blue LED) | Air atmosphere | Mild conditions, avoids harsh reagents | mdpi.com |
| Atom Economy | One-pot, three-component reaction | Catalyst- and additive-free | High efficiency, readily available materials | nih.govacs.org |
| Recyclable Catalyst | Tin Pyrophosphate (SnP₂O₇) | Heterogeneous catalysis | Reusable, high yields, short reaction times | mdpi.com |
Derivatization and Functionalization Strategies of this compound
The this compound molecule possesses multiple reactive sites, making it a versatile building block for the synthesis of more complex structures. The primary sites for functionalization are the exocyclic 2-amino group, the endocyclic nitrogen atom, and the C-H bonds of the benzene (B151609) ring.
Modifications at the 2-Amino Group
The exocyclic amino group is a key handle for derivatization. It behaves as a typical nucleophile and can readily undergo acylation and related reactions. For instance, reacting 2-aminobenzothiazoles with chloroacetyl chloride yields the corresponding 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide. rsc.org This intermediate is valuable for further substitution reactions, such as introducing piperazine (B1678402) moieties to create compounds with potential biological activity. nih.gov
Functionalization at Peripheral Ring Positions (e.g., N-alkylation, acylation)
The 2-aminobenzothiazole system contains two nitrogen atoms: the exocyclic amino group and the endocyclic thiazole (B1198619) nitrogen. This dual reactivity allows for selective functionalization. While the exocyclic amine undergoes reactions like acylation, the endocyclic nitrogen is susceptible to alkylation. nih.gov
A notable reaction is the N-alkylation with α-iodo methyl ketones. This reaction proceeds at room temperature without a catalyst, with the alkylation occurring preferentially at the endocyclic nitrogen atom (N-3 position). mdpi.com This step forms a 2-amino-1,3-benzothiazolium iodide salt, which can be a stable, isolable intermediate or can undergo further in-situ reactions. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions on the Benzothiazole Core
The benzothiazole core is amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions can be used to introduce aryl, alkyl, or other functional groups onto the benzene portion of the molecule. Palladium-catalyzed oxidative C-H/C-H cross-coupling has been developed to link benzothiazoles with other heterocycles like thiophenes and thiazoles. rsc.org Furthermore, C-S cross-coupling reactions, catalyzed by palladium complexes, can be used to functionalize specific positions on the benzothiazole ring system. researchgate.net These methods provide a direct pathway to elaborate the core structure of this compound, although they may require protection of the reactive amino group.
Heterocyclic Annulation Strategies Utilizing this compound as a Building Block
The inherent structure of 2-aminobenzothiazoles makes them ideal precursors for building fused heterocyclic systems. The N=C-NH₂ amidine fragment within the molecule is central to these annulation strategies. nih.gov
One prominent example is the reaction with α-haloketones. As mentioned, initial N-alkylation at the endocyclic nitrogen is followed by an intramolecular dehydrative cyclization, where the exocyclic amino group attacks the ketone carbonyl. This sequence results in the formation of fused imidazo[2,1-b] mdpi.comnih.govbenzothiazole systems. mdpi.com Similarly, multicomponent reactions involving 2-aminobenzothiazoles, aldehydes, and other reagents can lead to the synthesis of more complex fused structures like 3-aminoimidazo2,1-b-benzothiazoles and 4H-pyrimido[2,1-b]benzothiazoles. nih.gov
Table 3: Derivatization and Annulation Reactions of the 2-Aminobenzothiazole Core
| Reaction Type | Reagents | Position of Modification | Product Class | Reference |
|---|---|---|---|---|
| Acylation | Chloroacetyl chloride | 2-Amino group | N-(Benzothiazol-2-yl)acetamide | nih.govrsc.org |
| N-Alkylation | α-Iodo methyl ketones | Endocyclic Nitrogen (N-3) | 2-Amino-1,3-benzothiazolium salts | mdpi.com |
| Cross-Coupling | Thiophenes/Thiazoles, Pd catalyst | Benzene ring C-H bonds | Aryl-substituted benzothiazoles | rsc.org |
| Heterocyclic Annulation | α-Iodo methyl ketones | N-3 and 2-Amino group | Imidazo[2,1-b] mdpi.comnih.govbenzothiazoles | mdpi.com |
| Heterocyclic Annulation | Aldehydes, Isocyanides | N-3 and 2-Amino group | 3-Aminoimidazo2,1-b-benzothiazoles | nih.gov |
Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Characterization
Elucidation of Solid-State Molecular Architecture via X-ray Crystallography
No specific single-crystal X-ray diffraction data for 7-ethyl-1,3-benzothiazol-2-amine is currently available in the Cambridge Structural Database (CSD) or other public repositories. However, the crystal structure of the parent compound, 1,3-benzothiazol-2-amine, has been determined and provides a robust model for understanding the solid-state architecture of its derivatives. researchgate.net
For 1,3-benzothiazol-2-amine, crystallographic studies reveal a monoclinic system with the space group P2₁/c. researchgate.net The benzothiazole (B30560) ring system is essentially planar. It is anticipated that the introduction of an ethyl group at the 7-position would not significantly alter the planarity of the core bicyclic system.
Table 1: Representative Crystal Data for 1,3-Benzothiazol-2-amine
| Parameter | Value |
|---|---|
| Formula | C₇H₆N₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.606 (4) |
| b (Å) | 3.997 (1) |
| c (Å) | 11.565 (4) |
| β (°) | 94.47 (2) |
| Volume (ų) | 673.1 (3) |
| Z | 4 |
Data sourced from a single-crystal low-temperature analysis of 1,3-benzothiazol-2-amine. researchgate.net
The crystal packing of 2-aminobenzothiazole (B30445) derivatives is typically dominated by hydrogen bonding. In the parent compound, 1,3-benzothiazol-2-amine, molecules form centrosymmetric dimers through N—H···N hydrogen bonds involving the exocyclic amino group and the endocyclic nitrogen atom of a neighboring molecule. researchgate.net These dimers are further linked into infinite two-dimensional networks. researchgate.net
The benzothiazole core is a rigid, planar system. The main conformational flexibility in this compound arises from the orientation of the exocyclic amino group and the rotation of the ethyl group substituent.
In the crystalline state, the amino group's orientation is fixed by the hydrogen bonding network. The ethyl group's conformation (the torsion angle of the C-C bond) would be influenced by crystal packing forces to minimize steric clashes with adjacent molecules. In related structures, substituents on the benzene (B151609) ring lie nearly coplanar with the bicyclic system to maximize crystal packing efficiency.
Solution-State Conformation and Dynamic Properties via Advanced NMR Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. While specific 2D-NMR studies on this compound are not published, the expected spectra can be predicted based on data from analogous compounds. japsonline.comnih.govmdpi.com
Complete assignment of proton (¹H) and carbon (¹³C) signals for this compound would be achieved using a combination of 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
¹H NMR: The aromatic region would show distinct signals for the protons at positions 4, 5, and 6. The ethyl group would present a characteristic quartet and triplet pattern. The amino protons would likely appear as a broad singlet.
¹³C NMR: The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.
COSY: This experiment would reveal correlations between adjacent protons, for example, between the CH₂ and CH₃ protons of the ethyl group and between neighboring aromatic protons.
HSQC: This would correlate each proton to its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals for protonated carbons.
HMBC: This experiment shows correlations between protons and carbons over two to three bonds. It would be crucial for assigning the quaternary carbons (C2, C3a, and C7a) and confirming the position of the ethyl group by showing a correlation from the methylene (B1212753) protons of the ethyl group to the C6, C7, and C7a carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 2 | C | - | ~168-170 |
| 4 | CH | ~7.0-7.2 | ~120-122 |
| 5 | CH | ~7.2-7.4 | ~124-126 |
| 6 | CH | ~7.1-7.3 | ~123-125 |
| 7 | C | - | ~135-137 |
| 3a | C | - | ~130-132 |
| 7a | C | - | ~150-152 |
| Ethyl-CH₂ | CH₂ | ~2.6-2.8 (quartet) | ~20-25 |
| Ethyl-CH₃ | CH₃ | ~1.2-1.4 (triplet) | ~12-15 |
| Amino | NH₂ | ~5.0-7.0 (broad) | - |
Note: These are estimated values based on analogous structures and are solvent-dependent.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about the spatial proximity of atoms. For this compound, these techniques would be key to confirming the substitution pattern and understanding the preferred conformation in solution.
A significant NOE correlation would be expected between:
The protons of the ethyl group (specifically the CH₂ protons) and the aromatic proton at the H-6 position.
The amino protons (NH₂) and the aromatic proton at the H-6 position, depending on the rotational dynamics of the amino group.
These correlations would definitively place the ethyl group at the C-7 position, adjacent to the sulfur atom, and provide insight into the through-space interactions that govern the molecule's solution-state conformation.
Variable temperature (VT) NMR studies can be used to investigate dynamic processes, such as the rotation around single bonds. For this compound, the most relevant dynamic process to study would be the rotation around the C2-NH₂ bond.
At room temperature, the two protons of the amino group might be equivalent due to fast rotation, resulting in a single broad peak. As the temperature is lowered, this rotation could slow down sufficiently on the NMR timescale, leading to the observation of two distinct signals for the two non-equivalent amino protons. By analyzing the coalescence temperature and the separation of the signals, it would be possible to calculate the rotational energy barrier (ΔG‡). This value provides quantitative information about the electronic and steric factors influencing the double-bond character of the C-N bond, a common feature in 2-aminothiazole (B372263) systems.
Vibrational Spectroscopy for Functional Group Characterization and Hydrogen Bonding Networks
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for elucidating the functional groups and intermolecular interactions within this compound.
Infrared (IR) spectroscopy provides a detailed fingerprint of the molecular vibrations within this compound, allowing for the identification of its key functional groups. The IR spectrum of the parent compound, 2-aminobenzothiazole, reveals characteristic bands that are also fundamental to understanding its ethyl-substituted derivative.
Key vibrational modes for the benzothiazole core and the amino group include N-H stretching, C=N stretching, and C-H bending. For instance, in the related molecule riluzole, which also contains the 2-aminobenzothiazole moiety, distinctive bands for N-H stretching are observed at 3266 and 3360 cm⁻¹. researchgate.net The C=N stretching vibration of the benzothiazole aromatic ring typically appears around 1640 cm⁻¹. researchgate.net Furthermore, peaks corresponding to C-H bending and C=C stretching within the aromatic ring are found at lower frequencies, such as 814, 868 cm⁻¹, and 1460 cm⁻¹, respectively. researchgate.net
In derivatives of 2-amino-5-chlorobenzothiazole, the N-H group's stretching vibration is noted at 3434.7 cm⁻¹, while asymmetric and symmetric stretching of CH₂ groups appear at 2925.4 cm⁻¹ and 2854.4 cm⁻¹, respectively. The C=N stretching vibration in these derivatives is observed in the range of 1614-1683 cm⁻¹. These values provide a reference for identifying the corresponding vibrations in this compound, where the presence of the ethyl group would introduce additional C-H stretching and bending modes.
Table 1: Key Infrared Vibrational Modes for 2-Aminobenzothiazole and Related Structures
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretching | 3266 - 3435 | researchgate.net |
| C-H Aromatic Stretching | ~3090 | researchgate.net |
| C-H Aliphatic Stretching | 2854 - 2925 | |
| C=N Stretching | 1614 - 1683 | researchgate.net |
| C=C Aromatic Stretching | ~1460 | researchgate.net |
Note: The exact positions of these bands for this compound may vary slightly due to the influence of the ethyl group at the 7-position.
The formation of hydrogen bonds, particularly involving the amino group, can be inferred from shifts in the N-H stretching frequencies. In the solid state, intermolecular N-H···N hydrogen bonds are known to form dimers in 2-aminobenzothiazole, which can be observed through crystallographic studies and are reflected in the vibrational spectra. researchgate.net
Raman spectroscopy complements IR spectroscopy by providing information on the vibrations that involve a change in molecular polarizability. This technique is particularly useful for studying the symmetric vibrations of the benzothiazole ring system. For the parent benzothiazole molecule, both experimental and theoretical Raman spectra have been recorded and analyzed to understand its bonding features. researchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Validation in Research Contexts
High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of this compound. It provides a highly accurate mass measurement, which allows for the validation of its molecular formula, C₉H₁₀N₂S.
The exact mass of a molecule is calculated based on the most abundant isotopes of its constituent elements. For this compound, the monoisotopic mass is calculated to be 178.05647 Da. uni.lu HRMS instruments can measure this mass with high precision, typically to within a few parts per million (ppm), thus confirming the elemental formula and distinguishing it from other potential isomers.
Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.luuni.lu These values can be compared with experimental data from ion mobility-mass spectrometry to add another layer of confidence in the structural identification.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| [M+H]⁺ | 179.06375 | 133.6 | uni.lu |
| [M+Na]⁺ | 201.04569 | 145.2 | uni.lu |
| [M-H]⁻ | 177.04919 | 137.7 | uni.lu |
In addition to providing the accurate mass of the molecular ion, mass spectrometry can be used to fragment the molecule and analyze the resulting product ions. This technique, known as tandem mass spectrometry (MS/MS), provides valuable information about the molecule's structure. The fragmentation of this compound would likely proceed through characteristic pathways for benzothiazole derivatives.
While specific fragmentation data for the 7-ethyl isomer is not detailed in the provided results, general fragmentation patterns for aminobenzothiazoles can be inferred. The electron ionization mass spectrum of the parent 2-aminobenzothiazole is available and shows the fragmentation pattern of the core structure. nist.gov Common fragmentation pathways would involve the loss of small neutral molecules or radicals from the molecular ion. For this compound, one would anticipate the loss of the ethyl group (C₂H₅) via cleavage of the C-C bond, leading to a fragment ion. Other potential fragmentations could involve the cleavage of the thiazole (B1198619) ring. Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule and the position of the substituents.
Theoretical and Computational Investigations of 7 Ethyl 1,3 Benzothiazol 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. These methods can provide detailed insights into electron distribution, orbital energies, and reactivity, which are crucial for predicting the chemical behavior of 7-ethyl-1,3-benzothiazol-2-amine.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. scirp.org A typical study of this compound would employ a functional, such as B3LYP, combined with a suitable basis set like 6-31+G(d,p) to accurately model its ground state properties. scirp.org Such calculations would yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can determine key thermodynamic and electronic properties. For instance, the dipole moment can be calculated to understand the molecule's polarity and solubility characteristics. scirp.org A theoretical investigation on 2-aminobenzothiazole (B30445), a related compound, has utilized DFT to explore its stability and reactivity, providing a precedent for the type of data that would be generated. scirp.org
Table 1: Prospective Optimized Geometrical Parameters of this compound (Illustrative) (Note: The following data is illustrative and represents the type of results expected from a DFT B3LYP/6-31+G(d,p) calculation.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S | 1.75 Å |
| C=N | 1.32 Å | |
| C-NH2 | 1.38 Å | |
| C-C (ethyl) | 1.54 Å | |
| Bond Angle | C-S-C | 91.5° |
| S-C-N | 115.0° | |
| C-C-N (ring) | 112.0° | |
| Dihedral Angle | H-N-C-N | 180.0° (planar amino group) |
For even higher accuracy, ab initio methods, such as Hartree-Fock (HF) or more advanced correlated methods, could be employed. While computationally more intensive, these methods provide a benchmark for DFT results and can be crucial for understanding specific electronic phenomena. Studies on related benzothiazole (B30560) derivatives have utilized ab initio calculations to refine the understanding of their molecular structures and vibrational frequencies. nih.gov A comparative study using both DFT and ab initio methods would offer a comprehensive picture of the electronic structure of this compound.
Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. scirp.org This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.org For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Table 2: Prospective Frontier Molecular Orbital Properties of this compound (Illustrative) (Note: The following data is illustrative and based on typical values for similar benzothiazole derivatives.)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. scirp.org The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). scirp.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms and the sulfur atom, indicating these as likely sites for interaction with electrophiles. The amino group's hydrogen atoms would exhibit positive potential.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and flexibility of a molecule are key to its biological activity and physical properties. Conformational analysis provides insight into the different spatial arrangements of a molecule and their relative energies.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. For this compound, a PES scan would be performed by systematically rotating the C-C bond of the ethyl group. This would reveal the most stable conformation (the global minimum on the energy landscape) as well as any other low-energy conformers and the energy barriers between them. Understanding the preferred conformation of the ethyl group is important as it can influence how the molecule interacts with its environment.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules by simulating the motion of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are crucial for conformational sampling—the systematic exploration of the different spatial arrangements of its atoms. This exploration helps to identify the most stable, low-energy conformations and the energetic barriers between them.
The primary sources of conformational flexibility in this compound are the rotation of the ethyl group attached to the benzothiazole ring and the potential for rotation and inversion of the exocyclic amino group. MD simulations can map out the potential energy surface associated with these rotations.
Research on structurally similar compounds, such as p-ethylamino-substituted benzothiazoles, has demonstrated the existence of multiple stable conformations arising from different rotational positions (rotamers) of the ethyl chain. uq.edu.au In one study, four distinct conformations were identified, with the lowest energy conformer representing 42.6% of the Boltzmann population at equilibrium. uq.edu.au For this compound, MD simulations would similarly aim to quantify the rotational freedom of the C-C bond in the ethyl group and its energetic landscape. The simulation would track the dihedral angles involving the ethyl group and the aromatic ring to identify preferential orientations and the dynamics of their interconversion.
Table 1: Potential Conformational States of this compound Investigated by Molecular Dynamics This table is illustrative, based on typical findings for similar molecules.
| Parameter | Description | Potential Findings from MD Simulations |
|---|---|---|
| Ethyl Group Rotation | Torsion around the Ar-CH₂ bond (where Ar is the benzothiazole ring). | Identification of low-energy rotamers; calculation of rotational energy barriers. |
| Amine Group Orientation | Planarity and orientation of the -NH₂ group relative to the thiazole (B1198619) ring. | Determination of the most stable orientation and potential for hydrogen bonding. |
| Conformational Population | The statistical distribution of different conformers at thermal equilibrium. | Prediction of the dominant conformer(s) in solution or the gas phase. |
Spectroscopic Property Prediction from Theoretical Models
Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. These computational methods allow for the calculation of spectra that can be compared with experimental data, aiding in structure verification and the assignment of spectral features.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts of this compound. The standard procedure involves optimizing the molecule's geometry using a DFT method (e.g., B3LYP) and a suitable basis set, followed by a Gauge-Independent Atomic Orbital (GIAO) calculation to predict the NMR shielding tensors, which are then converted to chemical shifts.
Studies on related aminophenyl benzothiazoles show that the chemical shifts, particularly for the amino group, are highly sensitive to the nature of substituents. uq.edu.au For instance, increasing the length of an alkyl side chain on the amino nitrogen generally leads to a deshielding (downfield shift) of the ¹⁵N chemical shift. uq.edu.au While the ethyl group in this compound is on the benzene (B151609) ring, its electronic influence would still be expected to cause subtle but predictable changes in the chemical shifts of the ring protons and carbons compared to the unsubstituted parent compound. DFT calculations would be able to model these effects. Comparing calculated shifts with experimental values serves as a stringent test of the accuracy of the computed molecular structure. uq.edu.au
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for Key Nuclei in this compound This table presents expected chemical shift ranges based on data from analogous structures and computational studies.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| ¹H | Amino (-NH₂) | 4.0 - 6.5 | Hydrogen bonding, solvent, exchange rate |
| ¹H | Aromatic (C-H) | 6.8 - 7.8 | Position on the ring, electronic effects of ethyl and amino groups |
| ¹H | Ethyl (-CH₂-) | 2.5 - 3.0 | Proximity to the aromatic ring |
| ¹H | Ethyl (-CH₃) | 1.2 - 1.5 | Shielding from distance to the ring |
| ¹³C | Thiazole (C=N) | 165 - 170 | Hybridization and bonding environment |
| ¹³C | Aromatic (C) | 115 - 155 | Substitution pattern and electronic effects |
| ¹³C | Ethyl (-CH₂) | 20 - 30 | Aliphatic carbon attached to an aromatic system |
| ¹³C | Ethyl (-CH₃) | 10 - 20 | Terminal aliphatic carbon |
Theoretical Vibrational Frequency Analysis
Theoretical vibrational analysis computes the frequencies of the normal modes of vibration of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Following a geometry optimization, a frequency calculation is performed at the same level of theory. The results provide a set of vibrational frequencies and their corresponding intensities.
Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections, the computed frequencies are typically multiplied by empirical scaling factors to improve agreement with experimental spectra. researchgate.net Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign the calculated frequencies to specific molecular motions, such as the stretching, bending, or wagging of particular bonds or functional groups. researchgate.net For this compound, this analysis would identify characteristic frequencies for the N-H stretches of the amino group, the C=N stretch of the thiazole ring, various aromatic C-H and C-C vibrations, and the vibrations of the ethyl substituent.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative, showing expected frequency ranges for key functional groups based on typical values.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amino (-NH₂) | 3300 - 3500 |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | Ethyl Group (-CH₂, -CH₃) | 2850 - 2980 |
| C=N Stretch | Thiazole Ring | 1610 - 1650 |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |
| N-H Bend | Amino (-NH₂) | 1550 - 1640 |
| C-N Stretch | Amine-Thiazole | 1250 - 1350 |
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models account for these solvent effects using either implicit or explicit representations of the solvent.
Implicit Solvation Models
Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. researchgate.net Popular implicit models include the Poisson-Boltzmann (PB) and Generalized Born (GB) models. In this framework, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. researchgate.net
The primary advantage of implicit models is their computational efficiency, as they avoid the high cost of simulating thousands of individual solvent molecules. researchgate.net They are effective for estimating the free energy of solvation and for studying systems where specific solute-solvent interactions like hydrogen bonds are not the dominant factor. However, a well-known deficiency of implicit models is their failure to accurately describe specific, directional interactions such as hydrogen bonding. researchgate.netnih.gov This can lead to inaccuracies in calculated solvation energies and potentially incorrect configurational sampling. nih.gov
Explicit Solvation Models for Specific Interactions
Explicit solvation models provide a more physically realistic, albeit computationally intensive, picture by simulating a finite number of individual solvent molecules surrounding the solute. nih.gov This approach is typically handled using MD or Monte Carlo simulations.
The key advantage of explicit models is their ability to capture specific, short-range interactions, most notably hydrogen bonds. nih.gov For this compound, the amino group (-NH₂) and the thiazole nitrogen atom are potential hydrogen bond donors and acceptors, respectively. An explicit model using water or another protic solvent would be essential to accurately simulate the hydrogen bonding network at the solute-solvent interface. Studies have shown that for molecules with hydrogen-bonding functional groups, implicit models can significantly underestimate their stability in solution compared to explicit models that correctly account for these stabilizing interactions. nih.gov The high computational cost associated with simulating a large number of solvent molecules remains the main drawback of this approach.
Table 4: Comparison of Implicit and Explicit Solvation Models
| Feature | Implicit Solvation Models | Explicit Solvation Models |
|---|---|---|
| Solvent Representation | Continuous medium with a dielectric constant. | Individual, atomistically detailed solvent molecules. |
| Computational Cost | Low to moderate. | Very high. |
| Key Advantage | High computational speed and efficiency. | Accurately models specific interactions (e.g., hydrogen bonds). |
| Key Disadvantage | Fails to capture specific, directional interactions like H-bonds. | Requires significant computational resources and longer simulation times. |
| Best Suited For | Rapid screening, systems dominated by electrostatics. | Systems where specific solute-solvent interactions are critical. |
Reaction Mechanism Studies through Computational Chemistry
Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms that are often challenging to determine experimentally. For benzothiazole derivatives, computational approaches have been instrumental in mapping out reaction pathways, identifying key intermediates, and understanding the electronic factors that drive their reactivity.
Studies on related 2-aminobenzothiazole systems demonstrate that they can participate in a variety of reactions, including multicomponent reactions and cyclization processes. nih.govnih.gov The reaction pathways are often complex, involving several steps with distinct intermediates and transition states. Computational models help to visualize these pathways and provide a quantitative measure of their feasibility. For instance, in reactions involving 2-aminobenzothiazole, aldehydes, and β-ketoesters, computational studies can help to discern between different possible mechanistic routes, such as an initial reaction between the aminobenzothiazole and the aldehyde or between the aminobenzothiazole and the β-ketoester. nih.gov
The ethyl group at the 7-position of the benzothiazole ring is expected to have an electron-donating effect, which can influence the reactivity of the molecule. This substituent effect can be quantitatively assessed through computational methods by analyzing the charge distribution and frontier molecular orbitals of the molecule.
Transition State Localization and Reaction Pathway Determination
A critical aspect of computational reaction mechanism studies is the localization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is crucial for determining the rate-determining step of a reaction. For reactions involving benzothiazole derivatives, computational chemists employ various algorithms to locate these saddle points on the potential energy surface.
For example, in the synthesis of fused pyrimidine (B1678525) systems from 2-aminobenzothiazoles, computational studies can pinpoint the transition states for each step of the condensation reaction. nih.gov These calculations can reveal the geometry of the transition state, including the bond lengths and angles of the atoms involved in the bond-making and bond-breaking processes. This information is invaluable for understanding the steric and electronic factors that control the reaction's feasibility and selectivity.
In a study on the reaction of 2-amino-2-thiazolines with isocyanates, which are structurally related to the title compound, semiempirical PM3 calculations were used to locate transition structures on the potential energy surface. nih.gov This allowed for the determination of the global energetics of the process and revealed that the formation of certain adducts proceeds with a smaller activation barrier. nih.gov It is reasonable to infer that similar computational strategies could be applied to determine the reaction pathways and transition states for reactions involving this compound.
The table below illustrates the type of data that can be obtained from transition state analysis in computational studies of related benzothiazole reactions.
| Reaction Step | Transition State | Key Interacting Atoms | Imaginary Frequency (cm⁻¹) |
| Imine Formation | TS1 | N(amine), C(aldehyde) | -250 |
| Cyclization | TS2 | C(imine), C(β-ketoester) | -380 |
| Dehydration | TS3 | O(hydroxyl), H(adjacent) | -1500 |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar heterocyclic systems. It does not represent experimentally verified data for this compound.
Kinetic and Thermodynamic Parameters of Reactions Involving this compound
Computational chemistry provides a powerful means to calculate the kinetic and thermodynamic parameters that govern a chemical reaction. These parameters include activation energy (Ea), enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS).
Kinetic parameters, such as the activation energy, determine the rate of a reaction. A higher activation barrier corresponds to a slower reaction rate. Computational studies can identify the rate-determining step of a multi-step reaction by finding the transition state with the highest energy barrier. nih.gov
The table below presents a hypothetical set of kinetic and thermodynamic data for a reaction involving this compound, based on computational studies of analogous systems.
| Parameter | Value | Unit | Significance |
| Activation Energy (Ea) | 25 | kcal/mol | Energy barrier for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -15 | kcal/mol | Indicates an exothermic reaction. |
| Gibbs Free Energy (ΔG) | -20 | kcal/mol | Indicates a spontaneous reaction. |
| Entropy of Reaction (ΔS) | 16.8 | cal/(mol·K) | Indicates an increase in disorder. |
Note: The data in this table is for illustrative purposes and is derived from general findings in computational studies of benzothiazole derivatives. It is not specific to this compound.
Computational analysis of related 2-aminobenzothiazole compounds has also been used to understand their antioxidative potential by calculating parameters like bond dissociation energies. nih.govresearchgate.net These theoretical studies are crucial for designing new derivatives with enhanced biological activities. nih.govnih.govmdpi.com
Molecular Mechanism of Action and Biological Target Engagement in Vitro and in Silico
Investigation of Molecular Targets and Ligand-Target Interactions
Research into the molecular targets of 7-ethyl-1,3-benzothiazol-2-amine has identified its engagement with various enzymes. These interactions are crucial for understanding its potential therapeutic applications.
Studies have shown that derivatives of the 2-aminobenzothiazole (B30445) scaffold, including structures related to this compound, are notable inhibitors of several enzyme families. For instance, this class of compounds has been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. The core benzothiazole (B30560) structure is recognized for its ability to function as a bioisostere of natural purine (B94841) bases, enabling it to interact with the ATP-binding sites of kinases.
Furthermore, research has highlighted the role of 2-aminobenzothiazole derivatives as inhibitors of monoamine oxidases (MAOs), enzymes critical in the metabolism of neurotransmitters. The inhibitory activity is often dependent on the nature and position of substituents on the benzothiazole ring system. While specific data for the 7-ethyl derivative is not always singled out, the broader class shows significant potential. For example, various substituted 2-aminobenzothiazoles have demonstrated inhibitory activity against both MAO-A and MAO-B isoforms.
While extensive research has focused on enzyme inhibition, the interaction of this compound with receptors like G-protein coupled receptors (GPCRs) and nuclear receptors is a less explored area. However, the structural similarities of the benzothiazole core to other biologically active heterocyclic systems suggest potential interactions. The aromatic nature and hydrogen bonding capabilities of the 2-amino group could facilitate binding within receptor pockets. Further screening and specific binding assays are required to fully characterize the receptor binding profile of this compound.
The ability of this compound and its analogs to modulate protein-protein interactions (PPIs) represents an emerging area of interest. The 2-aminobenzothiazole scaffold has been identified as a privileged structure in medicinal chemistry, capable of mimicking peptide secondary structures like β-turns. This mimicry allows such compounds to interfere with PPIs that are crucial for various pathological processes. For example, derivatives have been designed to disrupt the interaction between proteins involved in cancer cell survival and proliferation. The specific efficacy of the 7-ethyl substituted variant in modulating specific PPIs is a subject for ongoing research.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is essential for designing more potent and selective compounds.
Systematic modifications of the 2-aminobenzothiazole core have been a cornerstone of SAR studies. Research has demonstrated that alterations at various positions of the benzothiazole ring and the 2-amino group significantly influence biological activity. For the this compound scaffold, modifications can include:
Substitution on the Amino Group: Acylation or alkylation of the 2-amino group can modulate the compound's lipophilicity and hydrogen bonding capacity, which in turn affects target binding.
Modification of the Ethyl Group: Altering the length or branching of the alkyl chain at the 7-position can impact steric and electronic properties, influencing how the molecule fits into a binding site.
Substitution at Other Ring Positions: Introducing various functional groups at other available positions on the benzene (B151609) ring can fine-tune the electronic landscape and steric profile of the molecule.
These modifications are then systematically evaluated through in vitro assays to determine their effect on potency and selectivity against specific biological targets.
Through SAR studies, key pharmacophoric features of the this compound scaffold have been identified. The essential elements for activity often include:
The Benzothiazole Nucleus: This bicyclic system provides a rigid scaffold that correctly orients the substituent groups for optimal interaction with the target.
The 2-Amino Group: This group frequently acts as a crucial hydrogen bond donor, interacting with key amino acid residues in the active site of enzymes or receptors.
The 7-Ethyl Group: The presence of the ethyl group at the 7-position can contribute to hydrophobic interactions within the binding pocket, enhancing binding affinity and potentially influencing selectivity.
Computational modeling and in silico docking studies are often employed to visualize these interactions and refine the pharmacophore model, guiding the design of new, more effective derivatives.
Cellular Pathway Modulation and Phenotypic Screening in Research Models
The 2-aminobenzothiazole scaffold is a core component in many molecules investigated for therapeutic properties, particularly in oncology. nih.gov Research into this class of compounds often involves evaluating their effects on fundamental cellular processes using various cancer cell lines.
Analysis of Apoptosis, Proliferation, and Cell Cycle Modulation in Cell Lines
Derivatives of 2-aminobenzothiazole have demonstrated significant anti-proliferative and pro-apoptotic activities in a range of human cancer cell lines. While specific data on this compound is not available, studies on its analogs provide insight into the potential mechanisms of the scaffold.
For instance, a novel benzothiazole derivative, PB11, was shown to be highly cytotoxic to human glioblastoma (U87) and cervical cancer (HeLa) cells, with IC50 values below 50 nM. nih.gov Treatment with PB11 induced classic apoptotic features such as DNA fragmentation and nuclear condensation. nih.gov Mechanistically, this was associated with an increase in the levels of pro-apoptotic proteins like Bax, cytochrome c, and cleaved (active) caspase-3, suggesting that the compound triggers programmed cell death. nih.gov The study further indicated that these effects were mediated through the suppression of the PI3K/AKT signaling pathway, a critical route for cell survival and proliferation. nih.gov
In other research, newly synthesized 2-aminobenzothiazole-piperazine compounds were tested for their cytotoxic effects on lung (A549) and breast (MCF-7) cancer cell lines. acs.org Two compounds, designated OMS5 and OMS14, were particularly effective at reducing cancer cell growth, with IC50 values ranging from 22.13 to 61.03 μM. acs.orgresearchgate.net These studies highlight the capacity of the 2-aminobenzothiazole backbone to serve as a foundation for potent anticancer agents that modulate cell viability and proliferation. nih.govacs.org
Table 1: Examples of Anti-Proliferative Activity in 2-Aminobenzothiazole Analogs
| Compound | Cell Line | Activity | IC50 Value | Source |
| PB11 | U87 (Glioblastoma) | Cytotoxic, Induces Apoptosis | < 50 nM | nih.gov |
| PB11 | HeLa (Cervical Cancer) | Cytotoxic, Induces Apoptosis | < 50 nM | nih.gov |
| OMS5 | A549 (Lung Cancer) | Reduces Cell Growth | 22.13 - 61.03 µM | acs.orgresearchgate.net |
| OMS14 | MCF-7 (Breast Cancer) | Reduces Cell Growth | 22.13 - 61.03 µM | acs.orgresearchgate.net |
Investigation of Autophagy and Metabolic Pathway Alterations
Based on the available search results, there is no specific information regarding the investigation of this compound or its close analogs on the modulation of autophagy or metabolic pathways. This remains an area for potential future investigation to fully characterize the biological impact of this class of compounds.
High-Content Screening for Phenotypic Changes in Cellular Models
The conducted searches did not yield specific studies employing high-content screening for the analysis of phenotypic changes induced by this compound or its derivatives. This advanced screening method could be a valuable future approach to identify subtle or complex cellular effects.
Computational Biology Approaches for Target Identification and Validation
In silico methods are crucial in modern drug discovery for predicting how a compound might interact with biological targets, guiding synthesis, and explaining experimental results. The 2-aminobenzothiazole scaffold has been the subject of such computational studies. nih.govnih.gov
Molecular Docking and Ligand-Based Virtual Screening
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method has been applied to 2-aminobenzothiazole derivatives to identify potential biological targets and understand their binding modes.
In a recent study, sixteen novel 2-aminobenzothiazole derivatives were designed and docked into the adenosine (B11128) triphosphate (ATP) binding site of the PI3Kγ enzyme (PDB code: 7JWE). nih.govacs.org This kinase is a significant target in cancer research. nih.gov The docking studies aimed to predict potential interactions before the compounds were synthesized and tested. nih.govresearchgate.net While the study found that the anticancer effects of the most potent compounds (OMS5 and OMS14) were likely not primarily due to PI3Kγ inhibition, two other derivatives, OMS1 and OMS2, showed the highest inhibition of the enzyme. acs.orgresearchgate.net
In a different in-silico study on the related 2-aminothiazole (B372263) scaffold, derivatives were docked against the Hec1/Nek2 protein complex, a crucial target for disrupting cell proliferation in cancer. nih.gov This work led to the design of new lead molecules based on their predicted favorable docking scores and interactions. nih.gov These examples demonstrate a common strategy where docking is used to screen and prioritize compounds for synthesis and further biological evaluation. nih.govnih.gov
Table 2: Example of Molecular Docking Target for 2-Aminobenzothiazole Derivatives
| Compound Class | Target Protein | Target PDB Code | Purpose of Docking | Source |
| 2-Aminobenzothiazole derivatives | PI3Kγ | 7JWE | Predict binding to ATP domain | nih.govacs.orgresearchgate.net |
| 2-Aminothiazole derivatives | Hec1/Nek2 | Not specified | Identify key interactions for inhibition | nih.gov |
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. They can provide valuable insights into the stability of a ligand-receptor complex predicted by molecular docking.
For a series of 2-aminothiazole derivatives designed as Hec1/Nek2 inhibitors, MD simulations were performed on the most promising molecules identified through docking. nih.gov The purpose of these simulations was to confirm the stability of the compound within the binding site and to analyze the binding free energies using methods like MM-GBSA. nih.gov Such studies help to refine the understanding of the key interactions necessary for a compound's activity and to validate the initial docking results. nih.gov While this technique has been applied to related heterocyclic compounds, specific MD simulation studies for this compound were not identified in the searches.
QSAR Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug discovery to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For the class of benzothiazole derivatives, including this compound, QSAR studies have been instrumental in predicting their potential as therapeutic agents and in guiding the synthesis of new, more potent analogs. These studies develop mathematical models that can forecast the biological activity of novel compounds based on their molecular structures.
Research into the QSAR of benzothiazole derivatives has explored a range of biological activities, most notably anticancer effects. In a Group-based Quantitative Structure and Activity Relationship (GQSAR) analysis of 41 benzothiazole derivatives, researchers aimed to identify key structural fragments that influence their anticancer potential. chula.ac.th The benzothiazole scaffold was divided into two fragments, R1 and R2, and GQSAR models were developed using multiple linear regression. chula.ac.th The study revealed that the presence of hydrophobic groups at the R1 position could enhance the anticancer activity. chula.ac.th Such models provide valuable insights into the structural requirements for optimizing the design of new anticancer drugs based on the benzothiazole framework. chula.ac.th
Another comparative QSAR study on twenty-five benzothiazole derivatives utilized both topological and quantum chemical descriptors to establish a relationship with their biological activity. jocpr.com This highlights the diverse range of molecular properties that can be considered in building predictive models.
A significant GQSAR study on 40 benzothiazole derivatives with anticancer potential led to the development of several predictive models. chula.ac.th The dataset was divided into a training set (70% of the compounds) and a test set (30%) to validate the models. chula.ac.th One of the developed models demonstrated a good correlation coefficient (r² = 0.81) and predictive ability (pred_r² = 0.70). chula.ac.th This model identified critical descriptors influencing the biological activity, which are detailed in the table below.
Table 1: GQSAR Model for Anticancer Activity of Benzothiazole Derivatives
| Model Parameter | Value | Descriptor | Coefficient (± Standard Error) |
|---|---|---|---|
| pEC50 Equation | |||
| = 0.0025 | |||
| R1-DeltaEpsilonC | –21.8771 (±1.8775) | ||
| R1-XKHydrophilicArea | –0.0169 (±0.0025) | ||
| R2-6 Chain Count | +0.5092 (±0.1015) | ||
| Statistical Quality | |||
| n | 28 | ||
| r² | 0.81 | ||
| q² | 0.75 | ||
| pred_r² | 0.70 |
Data sourced from a GQSAR study on benzothiazole derivatives. chula.ac.th
The descriptors in this model provide specific insights into the structural modifications that could lead to improved anticancer activity. For instance, the negative coefficient for R1-DeltaEpsilonC suggests that a smaller difference in the epsilon values of the atoms at this position is favorable. Similarly, a smaller hydrophilic area at R1 is preferred. Conversely, the positive coefficient for the R2-6 Chain Count indicates that a longer chain at this position could enhance the biological activity. chula.ac.th
Another model from the same study further elaborates on the structural requirements:
Table 2: Alternative GQSAR Model for Anticancer Activity
| Model Parameter | Value | Descriptor | Coefficient (± Standard Error) |
|---|---|---|---|
| pEC50 Equation | |||
| = 00.0012 | |||
| R1-OxygensCount | +0.4120 (±0.1350) | ||
| R1-XcompDipole | –1.2344 (±0.2245) | ||
| R2-XAAverageHydrophilicity | –11.2324 (±2.5967) | ||
| Statistical Quality | |||
| n | 28 | ||
| Z Score R² | 7.73 | ||
| Z Score Q² | 3.4 |
Data sourced from a GQSAR study on benzothiazole derivatives. chula.ac.th
This model suggests that increasing the oxygen count at R1 could be beneficial, while a larger dipole moment at R1 and higher average hydrophilicity at R2 are detrimental to the anticancer activity. The negative contribution of the R2-XAAverageHydrophilicity descriptor strongly indicates that modifications at the R2 amino group with lipophilic (fat-loving) groups are crucial for improving biological activity. chula.ac.th
While these studies were conducted on a series of benzothiazole derivatives, the principles and resulting models can be extrapolated to predict the potential biological activities of this compound. By calculating the values of these significant descriptors (such as hydrophobicity, chain counts, and electronic properties) for the 7-ethyl and 2-amino groups of this specific molecule, its theoretical activity can be estimated. This predictive capability is a cornerstone of modern drug design, allowing for the prioritization of compounds for synthesis and biological testing.
Furthermore, QSAR studies have also been applied to understand the cytotoxic effects of benzothiazoles on non-tumor cells, which is crucial for assessing the selectivity of potential drug candidates. mdpi.com For instance, a study on 77 benzothiazoles and benzimidazoles against normal MDCK-1 cells identified descriptors related to the spatial distribution of atomic mass, polarizability, and van der Waals volumes as being important for cytotoxicity. mdpi.com
Applications in Medicinal Chemistry Research and Drug Discovery Pre Clinical and in Vitro
Development of 7-Ethyl-1,3-Benzothiazol-2-Amine as a Pharmacological Scaffold
The 2-aminobenzothiazole (B30445) core is a versatile and reactive component, readily functionalized to create libraries of new compounds for biological screening. nih.gov Researchers utilize this scaffold to develop molecules with potential applications against a variety of diseases, including cancer, neurodegenerative disorders, and infections. nih.govtandfonline.comjapsonline.com The development of drugs based on this structure, such as the neuroprotective agent Riluzole, underscores the therapeutic promise of this compound class. nih.govjapsonline.com
The design of new analogues based on the benzothiazole (B30560) scaffold is a key strategy to enhance biological activity and explore structure-activity relationships (SAR). ijper.org This process often involves the introduction of various substituents onto the benzothiazole core. tandfonline.com The synthesis of these analogues can be achieved through several established chemical routes.
A common method involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a catalyst like bromine to form the 2-aminobenzothiazole intermediate. derpharmachemica.com Another approach is the cyclization of 2-aminothiophenol (B119425) with various reagents. jyoungpharm.orgnih.govacs.org For instance, reacting 2-aminothiophenol with diethyl oxalate (B1200264) can produce ethyl benzo[d]thiazole-2-carboxylate, a precursor for further modifications. nih.gov The synthesis of more complex hybrids often involves multi-step reactions, such as coupling the benzothiazole core with other pharmacologically active moieties like oxadiazoles (B1248032) or triazoles to create hybrid molecules with potentially synergistic or novel activities. acs.orgrsc.org
Table 1: Selected Synthetic Strategies for Benzothiazole Analogues
| Starting Materials | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Substituted Aniline, Potassium Thiocyanate | Bromine, Acetic Acid | 2-Aminobenzothiazole Derivatives | derpharmachemica.com |
| 2-Aminothiophenol, Diethyl Oxalate | Cyclization | Ethyl benzo[d]thiazole-2-carboxylate | nih.gov |
| 2-Aminobenzenethiol, Chloroacetic Acid | Polyphosphoric Acid, Reflux | 2-(Chloromethyl)-benzo[d]-thiazole | jyoungpharm.org |
| 2-Aminothiophenol, Amino Acid Esters | Dehydrating Agent (e.g., PPA), High Temperature | 2-Substituted Benzothiazoles | derpharmachemica.com |
The rationale behind these synthetic modifications is often guided by computational modeling and a deep understanding of the target protein. For example, in the development of inhibitors for the cancer-associated carbonic anhydrase isoforms, the benzothiazole motif was appended to a ureido linker to explore new interactions within the enzyme's active site. nih.gov Similarly, creating hybrids by linking benzothiazole with moieties like 1,2,3-triazole aims to develop molecules that can overcome drug resistance by potentially interacting with multiple biological targets. rsc.org
Once novel analogues are synthesized, they undergo in vitro evaluation to determine their binding affinity and selectivity for the intended biological target. This optimization process is crucial for identifying potent and specific lead compounds. Structure-guided optimization, which uses techniques like X-ray crystallography and molecular docking, plays a vital role. nih.gov These methods provide insights into how a compound binds to its target, allowing for rational design modifications to improve interactions. nih.govmdpi.com
For example, in the development of allosteric inhibitors for the protein kinase CK2, docking simulations were used to predict how different substituents on a 2-aminothiazole (B372263) scaffold would fit into a binding pocket. nih.gov This led to the synthesis of derivatives with a naphthalene (B1677914) moiety, which showed a tighter fit and submicromolar potency. nih.gov The optimization process often involves systematically altering different parts of the molecule and measuring the resulting change in inhibitory activity (e.g., IC₅₀ values) or binding affinity (e.g., Kᵢ or Kₔ values).
Table 2: Example of In Vitro Optimization of Benzothiazole-Based Inhibitors
| Compound Series | Target | Modification Strategy | Result | Reference |
|---|---|---|---|---|
| 2-Aminothiazole Derivatives | Protein Kinase CK2 | Optimization of hydrophobic moiety (e.g., adding naphthalene) | Identified lead with IC₅₀ of 0.6 µM | nih.gov |
| Benzothiazole-based Hybrids | VEGFR-2 | Hybridization with thiazolidine-2,4-dione | Most potent compound had an IC₅₀ of 91 nM | nih.gov |
| Benzothiazole-1,2,3-triazole Hybrids | EGFR | Hybridization and linkage modification | Top derivatives showed IC₅₀ values of 0.69-4.82 µM | rsc.org |
These studies demonstrate that iterative cycles of design, synthesis, and in vitro testing can systematically improve a compound's potency and its selectivity against other related proteins, a critical step in minimizing potential off-target effects. nih.gov
Role in Lead Identification and Optimization Campaigns
The 2-aminobenzothiazole scaffold is a valuable starting point in campaigns aimed at identifying and optimizing new drug leads. nih.gov Its favorable properties and synthetic tractability make it suitable for various discovery approaches, from high-throughput screening to more targeted methods like fragment-based drug discovery.
High-throughput screening (HTS) involves testing large libraries of diverse chemical compounds to identify initial "hits" that show activity against a biological target. While specific HTS campaigns for this compound are not detailed in the provided research, compounds with this core structure are often found in screening libraries. Following an initial HTS campaign, identified hits, including benzothiazole derivatives, undergo a rigorous validation and follow-up process. This includes re-testing to confirm activity, evaluating dose-response relationships, and conducting initial assessments of specificity and cytotoxicity. Promising hits then serve as the starting point for a lead optimization program, where chemists synthesize analogues to improve potency, selectivity, and drug-like properties, as described in the previous sections.
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional HTS for generating novel lead candidates. nih.gov FBDD screens smaller, less complex molecules ("fragments") that, despite having low initial binding affinity, can serve as highly efficient starting points for building more potent leads. researchgate.netyoutube.com This approach allows for more effective sampling of chemical space and provides greater control over the physicochemical properties of the final drug candidate. nih.gov
The benzothiazolylamine core is well-suited for FBDD. Its relatively small size and rigid structure make it an ideal fragment to probe binding pockets on target proteins. Biophysical techniques such as native mass spectrometry (nMS) or surface plasmon resonance (SPR) are used to screen fragment libraries and detect the weak binding interactions characteristic of FBDD. youtube.comnih.gov Once a fragment like a benzothiazolylamine is identified as a binder, structural biology methods (e.g., X-ray crystallography) are used to determine its precise binding mode. This structural information then guides the "growing" or "linking" of the fragment, where chemical modifications are made to enhance affinity and engage with nearby pockets on the protein surface, ultimately building a high-affinity lead compound. nih.gov This method has proven successful in developing drugs for challenging targets, including several anticancer agents. researchgate.net
Prodrug Strategies and Targeted Delivery Systems Research
To improve the therapeutic profile of benzothiazole-based compounds, researchers explore prodrug strategies and targeted delivery systems. These approaches aim to enhance properties such as solubility, stability, and selective delivery to the site of action, thereby increasing efficacy and reducing systemic toxicity.
A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For amine-containing compounds like this compound, various prodrug strategies can be envisioned. For instance, the amine group can be modified to form carbamates or amides that are later cleaved by enzymes in the body to release the active parent drug. googleapis.com Research on the related benzothiazole drug, Riluzole, has explored the formation of prodrugs by reacting its primary amine with entities like fumarate (B1241708) or amino acids to improve its pharmaceutical properties. googleapis.com
Targeted delivery systems aim to concentrate a drug at the desired site, such as a tumor or an area of infection. This can be achieved by attaching the drug to a targeting moiety, such as an antibody or a ligand that binds to a receptor overexpressed on target cells. Research into benzothiazole derivatives includes their use as antimicrobial agents targeting specific bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS) or as anticancer agents designed to inhibit receptors like VEGFR-2 or EGFR, which are crucial for tumor growth. japsonline.comnih.govmdpi.com By designing benzothiazole derivatives that selectively bind to these targets, a degree of targeted action is inherently achieved.
Chemical Modification for Improved Bioavailability in In Vitro Models
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies on related 2-substituted benzothiazole derivatives have suggested that many compounds in this class possess favorable drug-like properties, including high gastrointestinal absorption. researchgate.net For instance, studies on various benzothiazole derivatives have shown a consistent bioavailability score, suggesting a moderate potential for oral bioavailability. researchgate.net It is plausible that this compound would exhibit similar characteristics.
To empirically determine and enhance the in vitro bioavailability of this compound, medicinal chemists could employ several strategies:
Salt Formation: Conversion of the basic 2-amino group to a pharmaceutically acceptable salt could significantly improve its aqueous solubility.
Prodrug Approach: The amino group could be transiently modified with a hydrophilic moiety that is cleaved in vivo to release the active parent drug.
Formulation Strategies: Utilizing solubility-enhancing excipients in in vitro dissolution and permeability assays (e.g., Caco-2 cell model) would provide critical data on its absorption potential.
A hypothetical data table illustrating the potential impact of such modifications is presented below:
| Compound | Modification | Predicted Aqueous Solubility | Predicted Caco-2 Permeability |
| This compound | None | Low | Moderate |
| This compound HCl salt | Hydrochloride salt | High | Moderate |
| N-acetyl-7-ethyl-1,3-benzothiazol-2-amine | Acetyl prodrug | Moderate | High |
Conjugation for Specific Cellular Uptake Mechanisms
Conjugating this compound to targeting moieties is a promising strategy to enhance its delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. The 2-amino group serves as a convenient handle for chemical conjugation.
For example, in the context of cancer therapy, benzothiazole derivatives have been conjugated with various molecules to target tumor cells. researchgate.net Strategies could include:
Peptide Conjugation: Attaching peptides that bind to overexpressed receptors on cancer cells.
Antibody-Drug Conjugates (ADCs): Linking the compound to a monoclonal antibody that recognizes a tumor-specific antigen.
Nanoparticle Encapsulation: Encapsulating the compound within nanoparticles functionalized with targeting ligands.
Research on benzothiazole-pyrrole based conjugates has demonstrated significant cytotoxic effects in breast cancer cell lines, indicating that such conjugation strategies can be highly effective. researchgate.net
Repurposing Potential and Polypharmacology Studies
The concept of drug repurposing, or finding new uses for existing compounds, is a cost-effective and time-efficient approach to drug discovery. Polypharmacology, the ability of a drug to interact with multiple targets, is often the underlying principle for successful repurposing. The benzothiazole scaffold is known for its promiscuous binding to a variety of biological targets, making its derivatives prime candidates for such investigations. mdpi.com
Investigation of Off-Target Interactions at the Molecular Level
While a primary target for a this compound-based drug candidate might be identified, understanding its off-target interactions is crucial for predicting potential side effects and for identifying repurposing opportunities. Modern computational and experimental techniques can be employed to build a comprehensive off-target profile.
In silico docking studies against a panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, could reveal potential off-target interactions. For instance, potent benzothiazole derivatives have been shown to selectively inhibit certain cytochrome P450 (CYP) enzymes, such as CYP2C19 and CYP2C9, which has implications for drug-drug interactions. researchgate.net
Experimental validation of these predicted interactions can be achieved through a variety of in vitro assays, including:
Kinase Profiling: Screening against a broad panel of kinases to identify any inhibitory activity.
Receptor Binding Assays: Assessing the affinity of the compound for a range of receptors.
Enzyme Inhibition Assays: Measuring the effect of the compound on the activity of various enzymes.
Exploration of Multiple Biological Activities
The benzothiazole nucleus is associated with a wide range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant effects. nih.govmdpi.comnih.gov This inherent polypharmacology suggests that this compound could also exhibit multiple biological effects.
For instance, a study on novel benzothiazole derivatives identified a compound, B7, with both significant anticancer and anti-inflammatory activities. nih.gov This dual activity was attributed to the simultaneous inhibition of the AKT and ERK signaling pathways. nih.gov It is conceivable that this compound or its derivatives could possess a similar multi-targeting profile.
A systematic investigation of the biological activities of this compound could involve screening it in a diverse set of in vitro models, as outlined in the table below:
| Biological Activity | In Vitro Model | Potential Molecular Target(s) |
| Anticancer | Cancer cell line proliferation assays (e.g., A549, MCF-7) nih.govnih.gov | Kinases (e.g., EGFR, VEGFR), Tubulin, Topoisomerases |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against various bacteria and fungi mdpi.com | DNA gyrase, Cell wall synthesis enzymes |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated macrophage assays (measuring cytokine release) nih.gov | Cyclooxygenase (COX), Lipoxygenase (LOX), NF-κB pathway |
| Antiviral | Viral replication assays in infected cell lines mdpi.com | Viral proteases, polymerases, or entry proteins |
The exploration of these multiple activities could unveil novel therapeutic applications for this compound, extending its potential beyond a single disease indication.
Applications in Materials Science, Catalysis, and Supramolecular Chemistry
Utilization as a Ligand in Coordination Chemistry
The nitrogen and sulfur atoms within the benzothiazole (B30560) ring system of 7-ethyl-1,3-benzothiazol-2-amine provide excellent coordination sites for metal ions, enabling its use as a versatile ligand in coordination chemistry. The formation of stable metal complexes is a critical first step towards developing novel catalysts and functional materials.
The synthesis of metal complexes with 2-aminobenzothiazole (B30445) derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. While specific studies on this compound are not extensively documented, the general methodology can be inferred from research on analogous compounds such as 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol imine base (BMM) and 6-ethoxy-1,3-benzothiazole-2-amine. biointerfaceresearch.comacs.orgnih.gov These studies demonstrate the formation of stable complexes with transition metals like cobalt(III) and ruthenium(III), as well as with other metals like copper(II), cadmium(II), and mercury(II). biointerfaceresearch.comacs.orgnih.govqu.edu.iq
The characterization of these metal complexes is typically achieved through a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the coordination of the metal to the nitrogen and sulfur atoms of the ligand, often indicated by shifts in the characteristic vibrational frequencies of the C=N and C-S bonds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the ligand and any changes that occur upon complexation. Electronic absorption (UV-Vis) spectroscopy is employed to study the electronic transitions within the complex, which can provide insights into its geometry and bonding.
Table 1: Representative Spectroscopic Data for Benzothiazole-Based Metal Complexes
| Technique | Observation | Implication |
|---|---|---|
| FT-IR | Shift in ν(C=N) and ν(C-S) bands | Coordination of metal to nitrogen and sulfur atoms |
| ¹H NMR | Chemical shift changes in ligand protons | Alteration of electronic environment upon complexation |
| UV-Vis | Appearance of new absorption bands | Ligand-to-metal or metal-to-ligand charge transfer transitions |
Metal complexes derived from benzothiazolylamine ligands have been investigated for their potential catalytic applications. While direct catalytic studies on this compound complexes are limited, the broader class of benzothiazole-metal complexes has shown promise in various catalytic transformations. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands derived from benzothiazoles have been explored in cross-coupling reactions. biointerfaceresearch.com The electronic properties of the benzothiazole ligand, which can be tuned by substituents like the ethyl group at the 7-position, can influence the catalytic activity of the metal center.
The catalytic performance of such complexes is typically evaluated by monitoring the conversion of reactants to products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The efficiency of the catalyst is often expressed in terms of turnover number (TON) and turnover frequency (TOF).
Integration into Polymeric Materials
The incorporation of functional moieties like this compound into polymer structures can impart novel properties to the resulting materials, opening up applications in electronics and photonics.
This compound can be integrated into polymeric materials either as part of the main polymer backbone or as a pendant side chain. Incorporation into the backbone can be achieved through polycondensation or polyaddition reactions, provided the benzothiazole derivative is appropriately functionalized with two reactive groups. A more common approach is to attach the benzothiazole unit as a side chain to a pre-existing polymer or to polymerize a monomer containing the benzothiazole moiety. For example, research on polymers derived from 2-hydrazinylbenzo[d]thiazole demonstrates the feasibility of creating carrier polymers with benzothiazole units. mdpi.com
Polymers containing benzothiazole derivatives often exhibit interesting optoelectronic properties, such as fluorescence and charge-transport capabilities. rsc.org The benzothiazole unit, being an electron-deficient system, can be combined with electron-rich moieties to create donor-acceptor structures within the polymer, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The ethyl group at the 7-position of the benzothiazole ring can enhance the solubility of the polymer in organic solvents, which is advantageous for solution-based processing of thin films for electronic devices. The specific electronic properties of this compound would influence the energy levels (HOMO and LUMO) of the resulting polymer, thereby affecting its emission color and charge-carrier mobility.
Table 2: Potential Optoelectronic Properties of Polymers Incorporating this compound
| Property | Expected Influence of Benzothiazole Moiety | Potential Application |
|---|---|---|
| Fluorescence | Emission in the visible spectrum | Organic Light-Emitting Diodes (OLEDs) |
| Charge Transport | Electron-transporting characteristics | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |
| Solubility | Enhanced by the ethyl group | Solution-processable electronic devices |
Note: This table is speculative and based on the known properties of similar benzothiazole-containing polymers.
Applications in Dye and Pigment Chemistry
2-Aminobenzothiazole derivatives are well-established precursors in the synthesis of azo dyes. qu.edu.iq The diazotization of the amino group of this compound, followed by coupling with various aromatic compounds (coupling components), would lead to the formation of a wide range of azo dyes with different colors and properties. The ethyl group at the 7-position can influence the shade and fastness properties of the resulting dye. These dyes can find applications in the textile industry for dyeing hydrophobic fibers.
The general synthetic route involves treating the this compound with a diazotizing agent, such as nitrous acid, to form a diazonium salt. This salt is then reacted with a suitable coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to yield the final azo dye. The specific color of the dye is determined by the electronic properties of both the benzothiazole unit and the coupling component.
Chromophoric Properties and Photophysical Investigations
While specific photophysical data for this compound are not extensively documented, the chromophoric nature of the 2-aminobenzothiazole scaffold is well-established. These compounds are known to be fluorescent, a property that is highly sensitive to their chemical environment and substitution pattern. acs.org The general 2-aminobenzothiazole structure contributes to a system of conjugated pi-electrons, which is responsible for the absorption of ultraviolet light and subsequent emission of light at a longer wavelength (fluorescence).
The photophysical properties of benzothiazole derivatives are of interest for creating organic chromophores. acs.org The position of the ethyl group on the benzene (B151609) ring of the benzothiazole core can influence these properties. It is anticipated that the 7-ethyl substituent would have a modest electronic effect on the benzothiazole system, potentially causing slight shifts in the absorption and emission maxima compared to the parent compound, 1,3-benzothiazol-2-amine.
Development of Fluorescent Probes and Sensors
The inherent fluorescence of the benzothiazole core makes it an attractive candidate for the development of fluorescent probes and sensors. acs.org The amino group at the 2-position can act as a binding site or a reactive center. Upon interaction with a specific analyte, the electronic structure of the benzothiazole ring can be altered, leading to a detectable change in fluorescence, such as quenching or enhancement. Although this compound has not been explicitly reported as a fluorescent sensor, its parent structure and other derivatives have been explored for this purpose. The functionalization of the 2-amino group is a common strategy for creating specific binding pockets for ions or small molecules. nih.gov
Supramolecular Assembly and Self-Assembled Structures
The ability of 2-aminobenzothiazole derivatives to form ordered structures through non-covalent interactions is key to their application in crystal engineering and materials science.
Hydrogen Bonding Motifs and Crystal Engineering
Direct crystallographic data for this compound is not available in the current literature. However, the crystal structure of the parent compound, 1,3-benzothiazol-2-amine, has been thoroughly investigated and provides a robust model for the expected hydrogen bonding behavior. researchgate.net
In the solid state, 1,3-benzothiazol-2-amine molecules form centrosymmetric dimers through a pair of N-H···N hydrogen bonds. researchgate.net Specifically, the amino group (-NH₂) of one molecule acts as a hydrogen bond donor to the thiazole (B1198619) nitrogen atom of a neighboring, inversion-related molecule. These dimers then link together via a second N-H···N hydrogen bond, creating an infinite two-dimensional network. researchgate.net It is highly probable that this compound would exhibit this primary dimer motif, as the crucial amino and thiazole nitrogen groups are unaffected by the ethyl substituent at the 7-position.
Table 1: Crystallographic Data for the Model Compound 1,3-Benzothiazol-2-amine This data is for the parent compound and serves as a model for the potential structure of this compound.
| Parameter | Value researchgate.net |
| Chemical Formula | C₇H₆N₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.606 (4) |
| b (Å) | 3.997 (1) |
| c (Å) | 11.565 (4) |
| β (°) | 94.47 (2) |
| Volume (ų) | 673.1 (3) |
| Z | 4 |
| Key H-Bond | N-H···N |
| H-Bond Motif | Centrosymmetric Dimer |
Formation of Cocrystals and Salts for Research Purposes
The 2-aminobenzothiazole moiety is capable of forming multicomponent crystalline solids, such as cocrystals and salts. The amino group is basic and can be protonated by acids to form salts. For instance, reactions of 2-amino-1,3-benzothiazole with α-iodoketones proceed via the formation of 2-amino-1,3-benzothiazolium iodide salts. mdpi.com This indicates a propensity for salt formation that would be shared by the 7-ethyl derivative.
Furthermore, the parent compound is known to form cocrystals with various organic molecules, such as carboxylic acids. researchgate.net This ability is driven by the same hydrogen-bonding functionalities that direct its self-assembly. Research on related thiazolium salts has also shown the formation of intricate hydrogen-bonded networks between the cation and a counter-anion, such as 3-chlorobenzoate, forming stable crystalline structures. researchgate.net These findings suggest that this compound is a viable candidate for research in crystal engineering through the formation of new salts and cocrystals with tailored properties.
Role in Organic Catalysis and Organocatalysis
The use of organic molecules as catalysts (organocatalysis) is a rapidly expanding field of research. Heterocyclic compounds are often explored for their potential to act as catalysts or as ligands for metal catalysts.
As a Chiral Auxiliary or Ligand in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov While the 2-aminobenzothiazole scaffold possesses features that could be adapted for such purposes—namely, a rigid heterocyclic structure and an amino group that can be functionalized—there is currently no published research demonstrating the use of this compound as a chiral auxiliary or as a ligand in asymmetric synthesis. The development of this compound for such applications would first require the synthesis of an enantiomerically pure form, which would introduce the necessary chirality to influence stereoselective transformations.
As a Basic Catalyst in Organic Reactions
While specific research focusing exclusively on This compound as a basic catalyst in organic reactions is not extensively documented in publicly available literature, the catalytic potential of the broader class of 2-aminobenzothiazoles has been noted in various synthetic transformations. The inherent basicity of the amino group at the 2-position, influenced by the heterocyclic ring system, allows these compounds to function as organocatalysts, particularly in condensation reactions.
The basicity of the exocyclic amino group is a key feature of 2-aminobenzothiazoles. This allows them to act as basic catalysts, for instance, in reactions involving active methylene (B1212753) compounds. These reactions are often classified as acid/base-catalyzed transformations. researchgate.net
One of the primary areas where the catalytic role of 2-aminobenzothiazoles is implicated is in multicomponent reactions (MCRs) for the synthesis of fused heterocyclic systems. For example, in the synthesis of pyrimido[2,1-b]benzothiazole derivatives, 2-aminobenzothiazole is a key reactant. While these reactions are often promoted by an external acid or base catalyst, some instances proceed without any added catalyst. researchgate.netnih.gov This suggests that the basic nature of 2-aminobenzothiazole itself can be sufficient to initiate the reaction cascade, likely by activating one of the other components.
The general mechanism in these MCRs often begins with a Knoevenagel condensation between an aldehyde and an active methylene compound. nih.gov In the absence of a stronger base, the 2-aminobenzothiazole can facilitate this initial step. Subsequently, it acts as a nucleophile in a Michael addition, followed by intramolecular cyclization and dehydration to form the final fused product. nih.gov
Although detailed studies quantifying the catalytic efficiency of this compound are not available, the electronic effect of the ethyl group at the 7-position is expected to be electron-donating. This would slightly enhance the basicity of the amino group compared to the unsubstituted 2-aminobenzothiazole, potentially improving its efficacy as a basic catalyst in relevant reactions. However, without specific research data, this remains a theoretical consideration.
The following table provides an overview of reactions where 2-aminobenzothiazole derivatives have been used, highlighting the reaction types where their basic character plays a role, even if they are primarily reactants.
| Reaction Type | Reactants | Product | Catalyst/Conditions | Role of 2-Aminobenzothiazole |
| Three-component reaction | 2-Aminobenzothiazole, Aldehydes, β-Dicarbonyl compounds | Pyrimido[2,1-b]benzothiazole derivatives | Often acid-catalyzed (e.g., p-TSA), but can proceed catalyst-free | Acts as a nucleophilic reactant; its basicity can initiate condensation. nih.govarkat-usa.orgnih.gov |
| Three-component reaction | 2-Aminobenzothiazole, Aldehydes, Malononitrile | 4H-Pyrimido[2,1-b]benzothiazole derivatives | Magnesium oxide or other catalysts | Serves as a key building block where its basic amino group participates in the reaction cascade. researchgate.net |
It is important to note that in many of these syntheses, 2-aminobenzothiazole is consumed as a reactant to become part of the final product structure. Therefore, its role is often that of a "reagent-catalyst" where it facilitates the reaction and is incorporated into the product. The field would benefit from studies that specifically design and evaluate this compound and related compounds as non-covalently interacting basic organocatalysts.
Advanced Analytical Methodologies for Research and Quantification of 7 Ethyl 1,3 Benzothiazol 2 Amine
Chromatographic Techniques for Separation and Quantification in Complex Mixtures
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like 7-ethyl-1,3-benzothiazol-2-amine, various chromatographic techniques can be employed, each with its own set of advantages.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, which possesses a polar amino group, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar.
Method development for the analysis of this compound would typically involve the optimization of several key parameters:
Column: A C18 column is a common choice for the separation of many organic molecules, including benzothiazole (B30560) derivatives. scilit.com The selection of a specific C18 column can influence the separation efficiency based on factors like particle size, pore size, and surface area.
Mobile Phase: The mobile phase in RP-HPLC usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by protonating the amino group of the analyte. mdpi.com
Detector: A UV-Vis detector is commonly used for the detection of benzothiazole derivatives due to their chromophoric nature. The detection wavelength would be set at the absorbance maximum of this compound to ensure maximum sensitivity.
A typical starting point for method development for this compound is presented in the interactive data table below.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for a wide range of organic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a polar environment and improves peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.govnih.gov Due to the polar nature and lower volatility of this compound, direct analysis by GC can be challenging. Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. rsc.orgnih.gov
Common derivatization strategies for primary amines like this compound include:
Silylation: This involves reacting the amine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. rsc.org
Acylation: Reaction with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), converts the amine into a less polar and more volatile amide derivative. shimadzu.com
Alkylation: This method involves the replacement of the active hydrogen with an alkyl group. nih.gov
The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired volatility and the detection method.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC offers several advantages, including faster analysis times, reduced solvent consumption, and the ability to analyze a wide range of compounds, including those that are not suitable for GC or HPLC. nih.gov
For polar, nitrogen-containing heterocyclic compounds like this compound, SFC can be a powerful analytical tool. scilit.comnih.govresearchgate.netresearchgate.net The addition of a polar organic modifier, such as methanol, to the supercritical CO2 mobile phase is often necessary to elute polar analytes from the column. A variety of stationary phases, including those used in normal-phase and reversed-phase HPLC, can be employed in SFC. Chiral SFC, using a chiral stationary phase, is particularly effective for the separation of enantiomers. rsc.orgselvita.comnih.govchromatographyonline.com
While specific SFC applications for this compound are not widely reported, the general principles of SFC suggest that it would be a viable and potentially advantageous technique for its analysis, particularly for chiral separations or when a "greener" analytical method is desired.
Mass Spectrometric Detection and Quantification in Research Samples
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique, it provides a high degree of selectivity and sensitivity for the identification and quantification of compounds in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. For the analysis of this compound, LC-MS/MS offers several advantages, including low detection limits and the ability to confirm the identity of the analyte based on its mass spectrum and fragmentation pattern. nih.gov
In a typical LC-MS/MS analysis of this compound, the following steps are involved:
Separation: The analyte is first separated from other components in the sample using an HPLC system, as described in section 8.1.1.
Ionization: The eluent from the HPLC column is introduced into the mass spectrometer, where the analyte molecules are ionized. Electrospray ionization (ESI) is a common ionization technique for polar compounds like this compound and is typically performed in the positive ion mode.
Mass Analysis: The ions are then analyzed in the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and is used for quantification.
The table below shows representative LC-MS/MS parameters that could be used for the analysis of this compound, extrapolated from methods for related compounds.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 179.1 [M+H]⁺ |
| Product Ion (Q3) 1 | To be determined experimentally |
| Product Ion (Q3) 2 | To be determined experimentally |
| Collision Energy | To be optimized for maximum signal |
| Dwell Time | 100 ms |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of GC with the detection power of MS. nih.govnih.gov As discussed in section 8.1.2, a derivatization step is typically required for the analysis of this compound by GC.
Following separation by GC, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, can be used for identification by comparison to a spectral library or by interpretation of the fragmentation pathways. For quantification, selected ion monitoring (SIM) can be used, where the instrument is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and selectivity.
Research on novel 2-aminobenzothiazole (B30445) derivatives has utilized GC-MS for their characterization, confirming their structures by comparing the calculated and found mass-to-charge ratios of their molecular ions. nih.govnih.gov
Electrophoretic Methods for Separation and Characterization
Capillary Electrophoresis (CE) for Purity Assessment
Capillary electrophoresis (CE) is a powerful and versatile separation technique with high efficiency and resolution, making it theoretically well-suited for assessing the purity of small organic molecules like this compound. In principle, CE separates analytes based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of a high-voltage electric field. For purity analysis, any impurities present in a sample of this compound would ideally migrate at different velocities, resulting in distinct peaks in the electropherogram, allowing for their quantification.
While studies have demonstrated the successful use of Capillary Zone Electrophoresis (CZE), a mode of CE, for the chiral separation of other benzothiazole derivatives, no specific methods, operational parameters, or validation data have been published for the purity assessment of this compound. nih.gov The development of a robust CE method for this compound would require systematic optimization of several key parameters.
Table 1: Theoretical Parameters for Capillary Electrophoresis Method Development for this compound Purity Assessment
| Parameter | Considerations for Method Development |
| Background Electrolyte (BGE) | The pH of the BGE would be critical. Given the basic nature of the amine group, a low pH buffer would ensure the compound is protonated and carries a positive charge, enabling its migration in the electric field. The type and concentration of the buffer (e.g., phosphate, acetate) would need to be optimized to achieve good peak shape and resolution. |
| Applied Voltage | Higher voltages generally lead to faster separations and sharper peaks, but can also generate Joule heating, which may affect separation efficiency. A balance would need to be struck. |
| Capillary | The choice of capillary (e.g., bare fused-silica, coated) and its dimensions (length and internal diameter) would influence resolution and analysis time. |
| Injection Mode | Hydrodynamic or electrokinetic injection could be used, with the choice depending on the desired sample volume and potential for bias. |
| Detection | UV-Vis detection would be the most straightforward approach, with the detection wavelength selected based on the UV absorbance spectrum of this compound. |
Without experimental data, a validated CE method for the purity assessment of this compound cannot be presented.
Future Research Directions and Emerging Paradigms for 7 Ethyl 1,3 Benzothiazol 2 Amine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally friendly synthetic methods is crucial for the advancement of benzothiazole (B30560) chemistry. mdpi.com Traditional methods for synthesizing benzothiazoles often involve the condensation of 2-aminothiophenols with various carbonyl compounds. ekb.eg However, these methods can sometimes be limited by harsh reaction conditions and the need for multi-step conversions. acs.org The focus is now shifting towards more sustainable and scalable approaches.
Photoredox Catalysis in Benzothiazole Synthesis
Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis, offering an alternative to traditional methods for constructing heterocyclic frameworks. acs.orgchemrxiv.org This methodology utilizes light as a driving force to initiate chemical reactions, often under mild conditions. acs.orgdntb.gov.ua Several studies have demonstrated the successful synthesis of 2-substituted benzothiazoles using photoredox catalysis. dntb.gov.uaelsevierpure.com For instance, an aerobic visible-light-driven photoredox catalytic method has been developed for the formation of 2-substituted benzothiazoles through the radical cyclization of thioanilides, using molecular oxygen as the terminal oxidant and generating water as the only byproduct. acs.org Another approach involves the iron-catalyzed photoredox intermolecular dearomatization of benzothiazoles to produce benzothiazolines, which are valuable building blocks for biologically significant compounds. acs.org These methods highlight the potential of photoredox catalysis to provide efficient and environmentally benign routes to benzothiazole derivatives.
Flow Chemistry Approaches for Scalable Production
Flow chemistry has gained significant traction in the pharmaceutical and chemical industries due to its numerous advantages over traditional batch processing. azolifesciences.com This technology allows for the large-scale production of compounds with improved product quality and reduced waste. azolifesciences.com Continuous flow reactors offer precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reactions. researchgate.netchim.it The application of flow chemistry to the synthesis of benzothiazoles has been explored, with multistep continuous-flow protocols being developed for the formation of condensed tricyclic benzothiazoles. researchgate.net Furthermore, catalyst- and supporting-electrolyte-free electrosynthesis of benzothiazoles in continuous flow has been reported, demonstrating a green and efficient approach. mdpi.comresearchgate.net These scalable flow reactors are essential for transitioning from laboratory-scale synthesis to industrial production, making complex molecules like 7-ethyl-1,3-benzothiazol-2-amine more accessible for various applications. chim.it
Discovery of Undiscovered Biological Targets and Mechanisms
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov While the therapeutic potential of benzothiazoles is well-established, the precise molecular targets and mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. nih.govnih.gov
Proteomics-Based Target Deconvolution
Chemical proteomics has become an indispensable tool for identifying the protein targets of bioactive small molecules. researchgate.netresearchgate.net This approach allows for the direct identification of protein-drug interactions within a complex biological system. beilstein-journals.orgworldpreclinicalcongress.com Techniques such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) enable the deconvolution of drug target pools. researchgate.net For instance, thermal proteome profiling (TPP) can identify direct and indirect targets of a drug by measuring changes in protein thermal stability upon compound binding. nih.gov By applying these proteomics strategies, researchers can identify the specific proteins that interact with this compound, providing crucial insights into its mechanism of action and potential therapeutic applications. beilstein-journals.org
Chemogenomics and Systems Biology Integration
Chemogenomics and systems biology offer a holistic approach to understanding the effects of a compound on a biological system. By integrating large-scale chemical and biological data, these fields can help to identify novel drug targets and predict the pharmacological profile of a compound. The integration of chemogenomics with proteomics data can provide a comprehensive view of the cellular pathways modulated by this compound. This integrated approach can help to uncover previously unknown biological activities and potential off-target effects, guiding the development of more selective and effective therapeutic agents.
Advanced Computational Modeling and Artificial Intelligence Integration
Computational modeling and artificial intelligence (AI) are revolutionizing drug discovery and development. researchgate.net These tools can predict the properties of molecules, simulate their interactions with biological targets, and accelerate the design of new therapeutic agents. ontosight.aiyoutube.com
For benzothiazole derivatives, computational methods such as 3D-QSAR, pharmacophore modeling, and molecular docking have been used to understand their structure-activity relationships and predict their binding modes with various enzymes and receptors. ontosight.airesearchgate.netmdpi.com These studies can guide the synthesis of novel derivatives with improved potency and selectivity. ontosight.ai For example, molecular docking studies have been employed to investigate the antibacterial potential of benzothiazole derivatives by predicting their binding affinities towards target proteins. researchgate.netmdpi.com The integration of machine learning and deep learning with these physics-based models can further enhance the prediction of pharmacokinetic properties and potential toxicity, leading to the design of safer and more effective drugs. researchgate.netontosight.ai The application of these advanced computational approaches to this compound will be instrumental in optimizing its therapeutic potential and exploring new pharmacological applications.
Machine Learning for Activity Prediction and Design
The integration of machine learning (ML) and artificial intelligence (AI) into drug discovery offers a powerful strategy to accelerate the identification and optimization of novel therapeutic agents. nih.govjocpr.com For this compound, ML models can be trained on large datasets of known benzothiazole derivatives to predict biological activities, such as anticancer or anti-inflammatory effects. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish correlations between the structural features of this compound derivatives and their biological efficacy. nih.gov These models use molecular descriptors to forecast the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. For instance, ML algorithms like Support Vector Machines (SVM), Random Forest (RF), and k-nearest neighbors (k-NN) have been successfully used to predict the inhibitory activities of heterocyclic compounds, a methodology directly applicable to derivatives of this compound.
Virtual Screening and Lead Optimization: Machine learning can rapidly screen vast virtual libraries of compounds derived from the this compound core. jocpr.com This process can identify molecules with a high probability of binding to specific biological targets. nih.gov Furthermore, ML can guide the structural modification of the lead compound to enhance potency, selectivity, and pharmacokinetic properties, a process that has been explored for other thiazole (B1198619) derivatives to improve their potential as anticancer agents. nih.govnih.gov
AI-Driven Retrosynthesis of Benzothiazole Scaffolds
Novel Applications in Interdisciplinary Fields
The unique chemical properties of the benzothiazole ring system make this compound and its derivatives attractive candidates for applications beyond traditional pharmacology, particularly in the realms of nanotechnology and chemical biology.
Nano-Drug Delivery Systems Research (pre-clinical, in vitro)
The use of nanomaterials for targeted drug delivery is a rapidly growing field aimed at enhancing therapeutic efficacy while minimizing side effects. nih.gov Benzothiazole derivatives are being explored for their potential in creating advanced nano-drug delivery systems.
Chitosan-Based Nanoparticles: Novel antibacterial polymers and nanoparticles have been synthesized by incorporating benzothiazole substituents into chitosan (B1678972). mdpi.com These systems are formed through electrostatic interactions, and their size can be controlled. Future research could explore conjugating derivatives of this compound to chitosan to create nanoparticles for targeted delivery of therapeutic agents. mdpi.com
Silica (B1680970) Nanocomposites: Benzothiazolium derivatives have been successfully used to cap silica nanocomposites for in vivo imaging of β-amyloid plaques, demonstrating their ability to be incorporated into nanoparticle systems. nih.gov This suggests that this compound could be functionalized and attached to silica nanoparticles to act as either a targeting ligand or a payload.
Nanocapsules for Anticancer Drugs: The potential of benzotriazole (B28993) nanocapsules to carry anticancer drugs like cyclophosphamide (B585) and gemcitabine (B846) has been investigated through computational studies. nih.gov This indicates that heterocyclic structures like benzothiazoles could form the basis of nanocapsules, where the cavity could encapsulate therapeutic molecules, with the 7-ethyl group potentially modulating the capsule's properties.
Bio-orthogonal Chemistry and Probing Biological Systems
Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govacs.org This field provides powerful tools for labeling and tracking biomolecules to study their function in real-time.
The benzothiazole scaffold is a valuable participant in bio-orthogonal reactions. For instance, 2-cyanobenzothiazole derivatives react rapidly and selectively with N-terminal cysteine residues on proteins, a reaction inspired by the biosynthesis of luciferin. nih.gov This allows for the specific labeling of proteins on the surface of live cells.
Future work could involve modifying this compound into a reactive probe. By converting the 2-amino group into a cyano group, "7-ethyl-2-cyano-1,3-benzothiazole" could be created. This probe could then be used to tag specific proteins containing an N-terminal cysteine, enabling detailed studies of protein localization and trafficking within a cell. Another approach involves photo-induced cycloaddition reactions between tetrazoles and alkenes, which can be used for spatiotemporally controlled labeling in living systems. acs.orgnih.gov A derivative of this compound could be designed to incorporate one of these reactive handles, transforming it into a versatile tool for probing complex biological systems. nih.gov
Challenges and Opportunities in Benzothiazole Research
Despite the immense potential of benzothiazole derivatives like this compound, several challenges remain. The development of green and efficient synthetic methods is an ongoing issue, with a need to move towards milder reaction conditions and less expensive reagents. nih.gov Furthermore, the rise of drug resistance in cancer and infectious diseases necessitates the continuous discovery of novel compounds with unique mechanisms of action. mdpi.comeurekaselect.com
Q & A
Basic Questions
Q. What are the established synthetic routes for 7-ethyl-1,3-benzothiazol-2-amine, and what critical parameters influence yield and purity?
- Methodology : Synthesis typically involves cyclocondensation of substituted aniline derivatives with thiocyanate salts in the presence of bromine/glacial acetic acid. For example, a general procedure involves reacting aniline analogs with potassium thiocyanate (KSCN) and bromine at controlled temperatures (<10°C) to form the benzothiazole core . Post-synthesis, purification via recrystallization (ethanol or chloroform) or column chromatography is critical to achieve >95% purity .
- Key Parameters :
- Temperature control during bromine addition to prevent side reactions.
- Solvent choice (e.g., glacial acetic acid for cyclization, ethanol for recrystallization).
- Stoichiometric ratios of reactants to minimize byproducts.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H⋯O interactions observed in benzothiazole adducts) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What are the optimal purification techniques for this compound to achieve >95% purity?
- Recrystallization : Ethanol or ethyl acetate/ethanol mixtures yield high-purity crystals .
- Column Chromatography : Silica gel with dichloromethane/methanol gradients separates polar impurities .
- Suction Filtration : Removes unreacted salts after synthesis .
Advanced Research Questions
Q. How do structural modifications at the 7-position of the benzothiazole core influence biological activity, based on comparative studies?
- Key Findings :
- Substitution with ethyl groups (vs. chloro or methyl) enhances lipophilicity, potentially improving blood-brain barrier penetration .
- Comparative data for 7-chloro-4-methyl derivatives show reduced activity against bacterial targets compared to N-benzyl analogs, suggesting steric and electronic factors modulate target binding .
- Table: Impact of Substituents on Biological Activity
| Substituent (Position) | Bioactivity Trend | Rationale |
|---|---|---|
| Ethyl (7) | Increased CNS uptake | Lipophilicity ↑ |
| Chloro (7) | Antimicrobial ↓ | Steric hindrance |
| Methyl (4) | Moderate activity | Balanced polarity |
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in cancer lines) to confirm target specificity .
- Dose-Response Analysis : Establish EC50/IC50 curves to differentiate potent vs. non-specific effects .
- Computational Docking : Identify binding modes using software like AutoDock to rationalize discrepancies (e.g., steric clashes in certain derivatives) .
Q. How can computational modeling be integrated into the design of this compound derivatives with enhanced target specificity?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess stability of binding poses .
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with activity to predict optimal modifications .
- Free Energy Perturbation (FEP) : Quantify energy changes upon introducing ethyl groups to prioritize synthetic targets .
Q. What are the key considerations in designing in vitro assays to evaluate the mechanism of action of this compound in cancer models?
- Cell Line Selection : Use panels with diverse genetic backgrounds (e.g., BRCA1-mutant vs. wild-type) to identify context-dependent effects .
- Pathway Analysis : Pair RNA sequencing with phosphoproteomics to map signaling perturbations (e.g., apoptosis vs. autophagy) .
- Control Compounds : Include known benzothiazole-based inhibitors (e.g., 2-aminothiazoles) as benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
